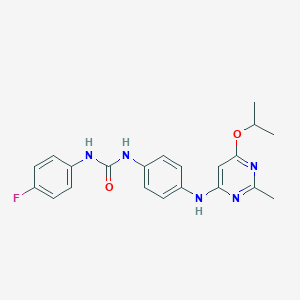

1-(4-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Description

1-(4-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a urea-based compound featuring a 4-fluorophenyl group and a pyrimidine-linked phenyl moiety. The pyrimidine ring is substituted with an isopropoxy group at position 6 and a methyl group at position 2. The fluorophenyl group may enhance binding affinity through hydrophobic and electronic interactions, while the pyrimidine linker could influence molecular rigidity and solubility .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O2/c1-13(2)29-20-12-19(23-14(3)24-20)25-16-8-10-18(11-9-16)27-21(28)26-17-6-4-15(22)5-7-17/h4-13H,1-3H3,(H,23,24,25)(H2,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVBSUFUJSIABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a fluorophenyl group and a pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 357.42 g/mol.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds, including 1-(4-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, exhibit promising antiviral properties. Specifically, studies have shown that similar compounds can inhibit viral replication by targeting specific viral proteins. For instance, certain pyrimidine derivatives demonstrated significant activity against HIV and other viruses by disrupting viral entry or replication processes .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies revealed that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar scaffolds have shown EC50 values in the low micromolar range against prostate cancer and breast cancer cell lines . The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

1-(4-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has also been studied for its ability to inhibit specific enzymes involved in disease pathways. Notably, it has shown potential as an inhibitor of mixed lineage kinase 3 (MLK3), which is implicated in neurodegenerative diseases such as Parkinson's disease . This inhibition could provide therapeutic avenues for managing neurodegenerative conditions.

Study on Antiviral Activity

In a study published in MDPI, a series of pyrimidine derivatives were screened for antiviral activity against various strains of viruses. The results indicated that compounds structurally related to 1-(4-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea exhibited significant inhibitory effects on viral replication at concentrations as low as 0.20 μM .

Anticancer Activity Assessment

A recent investigation assessed the anticancer effects of several urea derivatives, including the target compound. The study found that these derivatives induced apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins. The most potent compounds displayed EC50 values ranging from 10 to 100 μM against various cancer cell lines, demonstrating their potential as therapeutic agents .

Data Summary

| Activity Type | EC50 Values | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Antiviral | 0.20 - 0.35 μM | MT-4 cells | Inhibition of viral replication |

| Anticancer | 10 - 100 μM | Prostate, Breast Cancer | Induction of apoptosis |

| Enzyme Inhibition | N/A | N/A | Inhibition of MLK3 |

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., dimethylamino in 8e) on pyrimidine may enhance solubility but reduce target affinity compared to hydrophobic substituents (e.g., isopropoxy in the target compound) .

Key Observations :

- Chalcone derivatives () with fluorine at the para position (e.g., 2j) show lower IC50 values, correlating electronegativity with potency .

Heterocyclic Variations and Spatial Arrangement

- Chalcones () : Dihedral angles between aromatic rings (7.14°–56.26°) influence activity; planar conformations enhance binding . The target compound’s pyrimidine linker likely imposes rigidity, optimizing receptor interactions.

- Pyrrolo-pyrimidines () : Bulky substituents (e.g., trifluoromethyl in 3b) reduce VEGFR-2 inhibition (IC50 = 91.02 µM), highlighting the need for balanced hydrophobicity .

Pharmacokinetic Considerations

- Pimavanserin () : A urea derivative with fluorophenyl and isobutoxy groups (MW = 427.55) demonstrates CNS penetration, suggesting the target compound’s isopropoxy group may enhance bioavailability .

Q & A

Q. What advanced techniques validate target engagement in cellular models?

- Methodological Answer :

- CETSA : Perform Cellular Thermal Shift Assays to confirm target stabilization upon compound treatment .

- BRET/FRET : Use biosensors to monitor real-time target modulation (e.g., cAMP or Ca levels) .

- CRISPR Knockout : Generate target-deficient cell lines and compare dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.